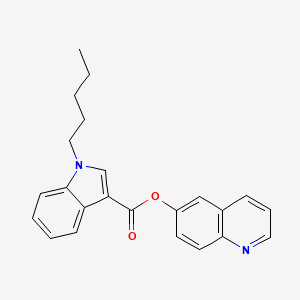
quinolin-6-yl1-pentyl-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PB-22 6-hydroxyquinoline isomer is a synthetic cannabinoid that is structurally related to other potent aminoalkylindoles. It is an analog of 5-fluoropentyl JWH-type cannabimimetics, differing by having the ester linkage inserted at the six, rather than the eight, position of the quinoline moiety . This compound is primarily used for forensic and research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PB-22 6-hydroxyquinoline isomer involves the esterification of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid with 6-hydroxyquinoline. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the ester bond formation .
Industrial Production Methods
Industrial production of PB-22 6-hydroxyquinoline isomer follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The compound is usually produced in a crystalline solid form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
PB-22 6-hydroxyquinoline isomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to different structural isomers.
Substitution: The fluoropentyl group can be substituted with other alkyl groups to create new analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve alkyl halides and a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various quinoline derivatives and structural isomers that differ in the position of the ester linkage .
Scientific Research Applications
PB-22 6-hydroxyquinoline isomer is used extensively in scientific research, particularly in the fields of:
Biology: To study the interaction of synthetic cannabinoids with biological receptors.
Medicine: Investigating the potential therapeutic effects and toxicological properties of synthetic cannabinoids.
Industry: Used in the development of new synthetic cannabinoids and related compounds.
Mechanism of Action
The mechanism of action of PB-22 6-hydroxyquinoline isomer involves its interaction with cannabinoid receptors in the body. The compound binds to these receptors, mimicking the effects of natural cannabinoids. This interaction influences various molecular pathways, leading to the physiological and pharmacological effects observed .
Comparison with Similar Compounds
Similar Compounds
5-fluoro PB-22: Differs by having the ester linkage at the eight position of the quinoline moiety.
PB-22 7-hydroxyquinoline isomer: Another structural isomer with the ester linkage at the seven position.
PB-22 6-hydroxyisoquinoline isomer: An isomer with the hydroxy group on the isoquinoline ring.
Uniqueness
PB-22 6-hydroxyquinoline isomer is unique due to its specific ester linkage position, which influences its chemical properties and interactions with cannabinoid receptors. This distinct structure makes it valuable for research and forensic applications .
Properties
Molecular Formula |
C23H22N2O2 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
quinolin-6-yl 1-pentylindole-3-carboxylate |
InChI |
InChI=1S/C23H22N2O2/c1-2-3-6-14-25-16-20(19-9-4-5-10-22(19)25)23(26)27-18-11-12-21-17(15-18)8-7-13-24-21/h4-5,7-13,15-16H,2-3,6,14H2,1H3 |
InChI Key |
KDWWTTHVTXGQLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)OC3=CC4=C(C=C3)N=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


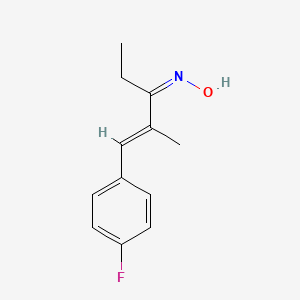
![17-[5-[4-(3-Chloro-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B10766158.png)
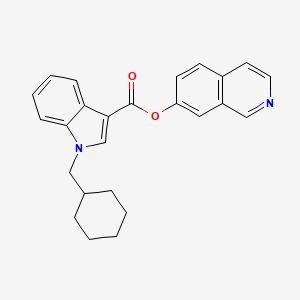
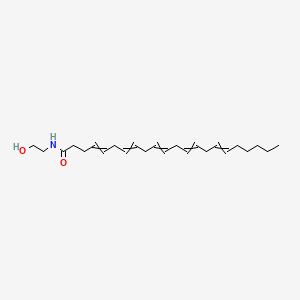

![(1s,2s,3s,4s)-3-{[(Naphthalen-1-Yl)oxy]carbonyl}-2,4-Diphenylcyclobutane-1-Carboxylic Acid](/img/structure/B10766182.png)
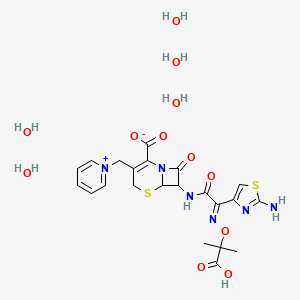
![[(2R,3S,4R,6R)-6-[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4Z,6Z,9R,10S,11S,12R,13R,14Z,16E)-10,12-dihydroxy-3,17-dimethoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate](/img/structure/B10766194.png)
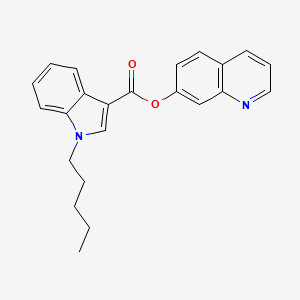

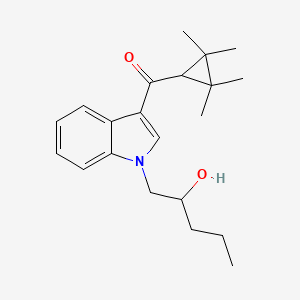
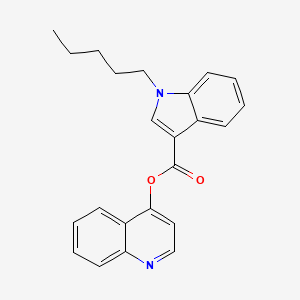
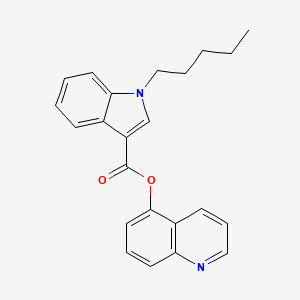
![5-[2,4,5,6,7-pentadeuterio-3-(2,2,3,3-tetramethylcyclopropanecarbonyl)indol-1-yl]pentanoic acid](/img/structure/B10766240.png)
